
Phenelzine hydrochloride
Vue d'ensemble
Description
Phenelzine hydrochloride is a monoamine oxidase inhibitor primarily used as an antidepressant and anxiolytic. It is effective in treating major depressive disorder, especially in cases characterized as atypical, nonendogenous, or neurotic . This compound was developed by Parke Davis and was FDA-approved on June 9th, 1961 . It is commonly known under the brand name Nardil .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Phenelzine hydrochloride can be synthesized through the reaction of phenylethylamine with hydrazine. The process involves the following steps:
Condensation Reaction: Phenylethylamine reacts with hydrazine to form phenylethylhydrazine.
Hydrochloride Formation: The resulting phenylethylhydrazine is then treated with hydrochloric acid to form this compound.
Industrial Production Methods: Industrial production of this compound involves similar steps but on a larger scale. The process is optimized to ensure high yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH .
Analyse Des Réactions Chimiques
Types of Reactions: Phenelzine hydrochloride undergoes several types of chemical reactions, including:
Oxidation: Phenelzine can be oxidized to form phenylethylidenehydrazine.
Reduction: It can be reduced to form phenylethylamine.
Substitution: Phenelzine can undergo substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used.
Major Products:
Oxidation: Phenylethylidenehydrazine.
Reduction: Phenylethylamine.
Substitution: Various substituted phenylethylhydrazine derivatives.
Applications De Recherche Scientifique
Medical Uses
Major Depressive Disorder : Phenelzine is most commonly prescribed for major depressive disorder (MDD), particularly in cases classified as atypical, nonendogenous, or neurotic. It is often effective for patients who do not respond to first-line antidepressants .
Anxiety Disorders : The compound is also indicated for several anxiety-related conditions, including:
- Social Anxiety Disorder : Phenelzine has shown efficacy in reducing symptoms associated with social anxiety .
- Panic Disorder : Its anxiolytic properties make it a suitable choice for treating panic disorder .
Other Conditions : Beyond depression and anxiety, phenelzine has applications in treating:
- Dysthymia
- Bipolar depression
- Bulimia nervosa
- Post-traumatic stress disorder (PTSD)
- Obsessive-compulsive disorder (OCD) .
Recent Research Findings
Recent studies have highlighted various applications of phenelzine:
- Clinical Trials for Depression : A study comparing phenelzine with cognitive-behavioral group therapy demonstrated that phenelzine was more effective than placebo and comparable to cognitive-behavioral therapy in treating depression .
- Neuroprotective Effects : Research indicates that phenelzine may exhibit neuroprotective properties in animal models, suggesting potential applications beyond psychiatric disorders .
- Cancer Treatment Potential : A phase II clinical trial has explored phenelzine's efficacy in treating prostate cancer, indicating its potential role as an adjunct therapy in oncology .
Case Study 1: Treatment-Resistant Depression
A patient with treatment-resistant atypical depression was administered phenelzine after failing multiple antidepressants. The patient exhibited significant improvement in mood and anxiety levels after six weeks of treatment, supporting the drug's efficacy in difficult-to-treat cases .
Case Study 2: Social Anxiety Disorder
In a controlled study involving patients with social anxiety disorder, those treated with phenelzine showed a marked reduction in anxiety symptoms compared to the placebo group. The results emphasized the drug's effectiveness in managing social anxiety symptoms over a 12-week period .
Summary of Findings
Mécanisme D'action
Phenelzine hydrochloride acts as an inhibitor and substrate of monoamine oxidase, an enzyme responsible for the breakdown of neurotransmitters such as serotonin, norepinephrine, and dopamine . By inhibiting this enzyme, this compound increases the levels of these neurotransmitters in the brain, which helps alleviate symptoms of depression and anxiety . The compound also has a similar structure to amphetamine, which explains its effect on the uptake and release of dopamine, norepinephrine, and serotonin .
Comparaison Avec Des Composés Similaires
Tranylcypromine: Another monoamine oxidase inhibitor used to treat depression.
Isocarboxazid: A monoamine oxidase inhibitor with similar applications in treating depression.
Phenelzine hydrochloride stands out due to its specific chemical structure and its effectiveness in treating atypical and treatment-resistant depression .
Activité Biologique
Phenelzine hydrochloride, a non-selective and irreversible monoamine oxidase inhibitor (MAOI), is primarily used in the treatment of depression and anxiety disorders. Its biological activity is characterized by its effects on neurotransmitter levels, neuroprotective properties, and potential mutagenic effects. This article provides a detailed overview of the compound's biological activity, supported by data tables, case studies, and research findings.
Phenelzine exerts its antidepressant effects through the inhibition of monoamine oxidase (MAO), an enzyme responsible for the breakdown of monoamines such as serotonin, norepinephrine, and dopamine. By inhibiting both MAO-A and MAO-B isoforms, phenelzine increases the extracellular concentrations of these neurotransmitters, leading to enhanced neurotransmission and mood elevation .
Key Mechanisms:
- Inhibition of MAO : Prevents degradation of key neurotransmitters.
- Alteration of Neurochemistry : Increases levels of gamma-aminobutyric acid (GABA) and alanine by inhibiting their transaminases .
- Neuroprotective Effects : Exhibits neuroprotective properties in conditions such as traumatic brain injury (TBI) by scavenging reactive aldehydes .
Pharmacokinetics
Phenelzine is rapidly absorbed from the gastrointestinal tract, with a peak plasma concentration occurring approximately 43 minutes post-administration. Its half-life is relatively short at around 11.6 hours; however, due to its irreversible action on MAO, its effects can persist for weeks after discontinuation .
Parameter | Value |
---|---|
Absorption | Rapid |
Peak Plasma Concentration | 43 minutes |
Half-life | 11.6 hours |
Major Metabolites | Phenylacetic acid |
Route of Elimination | Urinary excretion |
Antidepressant Efficacy
Clinical studies have demonstrated that phenelzine is effective in treating major depressive disorder and anxiety disorders. In a controlled trial involving outpatients with depressive-anxiety states, phenelzine at a dosage of 60 mg daily was significantly more effective than placebo in alleviating symptoms .
Neuroprotective Properties
Research indicates that phenelzine may protect against oxidative damage following TBI. In animal models, phenelzine administration reduced lipid peroxidation and preserved mitochondrial function post-injury .
Mutagenic Activity
Phenelzine has been shown to exhibit mutagenic properties in various studies. It was found to induce DNA damage in bacterial strains and has been associated with unscheduled DNA synthesis in vitro. Notably, it has demonstrated antibacterial activity against repair-deficient strains of Escherichia coli, suggesting a potential for DNA strand breaks under certain conditions .
Case Studies
- Efficacy in Depression : A study involving 62 participants showed that phenelzine significantly improved depression symptoms compared to placebo, with a notable response rate among patients treated with higher doses .
- Neuroprotection in TBI : In a controlled cortical impact model of TBI in rats, phenelzine administration post-injury led to significant reductions in oxidative damage markers and improved mitochondrial function .
- Mutagenicity Assessment : Research indicated that phenelzine could induce DNA strand breaks when exposed to physiological oxidizing agents, raising concerns about its long-term safety profile .
Adverse Effects
Despite its therapeutic benefits, phenelzine is associated with several adverse effects including:
Propriétés
IUPAC Name |
2-phenylethylhydrazine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2.ClH/c9-10-7-6-8-4-2-1-3-5-8;/h1-5,10H,6-7,9H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXTQJIOOEPPOBO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40228145 | |
Record name | Hydrazine, (2-phenylethyl)-, hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40228145 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5470-36-0, 77430-25-2 | |
Record name | Hydrazine, (2-phenylethyl)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5470-36-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phenelzine hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005470360 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Hydrazine, (2-phenylethyl)-, hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077430252 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phenelzine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26224 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Hydrazine, (2-phenylethyl)-, hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40228145 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PHENELZINE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O1C3H00Y2L | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.